2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available in the retrieved papers, similar compounds have been synthesized using various methods. For instance, 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile was synthesized and used in the synthesis of a new series of fused pyrimidines . The reaction proceeded smoothly via thia-Michael addition in ethanol and in high yields .Chemical Reactions Analysis
In the synthesis of similar compounds, various chemical reactions were involved. For example, ZnO NPs catalyzed [3 + 3] cycloaddition of 2-thiouracil with polarized olefins to form pyrimido [2,1- b ] [1,3]thiazines .Scientific Research Applications
Dual PI3K/HDAC Inhibition for Cancer Therapy
Background: Histone deacetylase (HDAC) inhibitors and phosphatidylinositol 3-kinase (PI3K) inhibitors play crucial roles in cancer treatment. HDAC inhibitors modulate epigenetic changes, while PI3K inhibitors target signaling pathways related to cell proliferation and survival .
Application: Researchers have designed novel dual-acting inhibitors by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore. These compounds inhibit both PI3K and HDAC, potentially synergizing their effects against cancer cells. Representative dual PI3K/HDAC inhibitors have shown potent antiproliferative activities in cellular assays .
IGF1R and EGFR Dual Kinase Inhibition
Background: The compound’s structure suggests potential kinase inhibition properties.
Application: A series of 2,3-dihydroimidazo[2,1-b]thiazoles, structurally related to our compound, were synthesized as dual kinase inhibitors targeting insulin-like growth factor 1 receptor (IGF1R) and epidermal growth factor receptor (EGFR). Investigating the structure–activity relationship led to insights into their efficacy .
Green Synthesis of Benzo[d]imidazo[2,1-b]thiazoles
Background: Efficient and environmentally friendly synthetic methods are essential.
Application: A catalyst-free microwave-assisted procedure was developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles. This transformation provides rapid access to functionalized derivatives from 2-aminobenzothiazole, expanding the compound’s applications .
Mechanism of Action
Target of Action
The primary targets of 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play crucial roles in cell proliferation, survival, differentiation, and migration .
Mode of Action
The compound acts as a dual inhibitor, interacting with both PI3K and HDAC . By inhibiting PI3K, it disrupts the generation of 3′-phosphoinositides, which are vital for activating cellular targets . The inhibition of HDAC leads to multiple epigenetic modifications affecting signaling networks .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway, which is crucial for cell survival and growth . By inhibiting PI3K, the activation of AKT and other downstream effectors is disrupted . The inhibition of HDAC affects the acetylation status of histones, thereby altering gene expression .
Pharmacokinetics
The compound’s inhibitory activities against pi3k and hdac suggest that it can effectively reach its targets within cells .
Result of Action
The compound’s action results in potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This suggests that the compound could potentially be used as an anticancer therapeutic .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one involves the condensation of 2-aminobenzylamine with 2-thioxoimidazolidin-4-one, followed by cyclization with 2-chloroquinazoline.", "Starting Materials": [ "2-aminobenzylamine", "2-thioxoimidazolidin-4-one", "2-chloroquinazoline", "Sodium hydride", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzylamine and 2-thioxoimidazolidin-4-one in DMF and add sodium hydride. Stir the mixture at room temperature for 2 hours to allow for condensation.", "Step 2: Add 2-chloroquinazoline to the reaction mixture and heat at 100°C for 6 hours to promote cyclization.", "Step 3: Cool the reaction mixture and extract with chloroform. Wash the organic layer with water and dry over sodium sulfate.", "Step 4: Concentrate the organic layer and purify the crude product by column chromatography using ethyl acetate and methanol as eluents.", "Step 5: Recrystallize the purified product from a mixture of methanol and acetic acid to obtain 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one as a white solid." ] } | |
CAS RN |
1024567-80-3 |
Product Name |
2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one |
Molecular Formula |
C17H13N3OS |
Molecular Weight |
307.37 |
IUPAC Name |
2-benzyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C17H13N3OS/c21-16-14(10-11-6-2-1-3-7-11)18-15-12-8-4-5-9-13(12)19-17(22)20(15)16/h1-9,14,18H,10H2 |
InChI Key |
ZCUMWWGVOPGRIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.